molecular formula C11H14FNO2 B1411934 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine CAS No. 1551750-75-4

2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine

Cat. No. B1411934
CAS RN: 1551750-75-4
M. Wt: 211.23 g/mol
InChI Key: MXIFKWPIHPHUSK-UHFFFAOYSA-N
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Description

2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine (2F5OMP) is an organic compound with a wide variety of applications in scientific research. It is a versatile reagent and has been used in a variety of synthetic approaches. It is also used in biochemical and physiological studies, as well as in lab experiments.

Scientific Research Applications

Chemical Modification and Reactivity

A study focused on the deprotometalation of substituted pyridines, including methoxy- and fluoro-pyridines, highlights the chemical modification capabilities of such compounds. The research explored efficient functionalization at various positions of the pyridine ring, leading to significant insights into regioselective deprotometalation facilitated by a mixed lithium–zinc combination. This process has implications for the development of novel synthetic routes in organic chemistry, particularly in the synthesis of complex molecules with precise functional group placements (Hedidi et al., 2016).

Fluoroionophores for Metal Ion Detection

Research on fluoroionophores based on diamine-salicylaldehyde derivatives has demonstrated the utility of fluorinated pyridine compounds in the detection and quantification of metal ions. This study developed fluoroionophores capable of chelating metal ions like Zn^2+ in various solutions, showcasing the potential of these compounds in environmental monitoring and bioanalytical chemistry for metal ion detection (Hong et al., 2012).

Advanced Fluorescent Chemosensors

Fluorinated pyridine derivatives have been explored for their application as chemosensors, exhibiting high selectivity and sensitivity towards specific metal ions, such as Zn^2+. These compounds, through their unique fluorescent properties, offer valuable tools for biochemical and environmental analyses, allowing for the detection and differentiation of metal ions in various contexts. The development of such chemosensors can significantly contribute to advancements in analytical chemistry and environmental science (Li et al., 2014).

Catalytic Applications in Organic Synthesis

The study of (imino)pyridine palladium(II) complexes revealed the potential of fluorinated pyridine derivatives as catalysts in ethylene dimerization, highlighting their role in facilitating selective reactions. This research underscores the importance of such compounds in the development of new catalytic systems that could enhance efficiency and selectivity in organic synthesis, particularly in the production of important industrial chemicals (Nyamato et al., 2015).

properties

IUPAC Name

2-fluoro-5-(oxan-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-11-2-1-10(7-13-11)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIFKWPIHPHUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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